Intersystem Crossing Rate Enhancement Versus Hexafluoroacetone in Gas Phase
Substitution of one fluorine atom by chlorine in hexafluoroacetone approximately doubles the rate constant for intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet state in the gas phase [1]. This heavy-atom effect is quantitatively verified: the ISC rate constant (k_ISC) for chloropentafluoroacetone is 2.8 × 10⁷ s⁻¹, approximately twice the literature value for hexafluoroacetone [1]. The reciprocal of the natural radiative lifetime (k_r) for CPFA is calculated as 6.6 × 10⁵ s⁻¹, and the fluorescent state lifetime (τ_f) is measured as 35.1 ± 0.3 ns at room temperature [1].
| Evidence Dimension | Intersystem crossing rate constant (k_ISC) in gas phase |
|---|---|
| Target Compound Data | k_ISC = 2.8 × 10⁷ s⁻¹ |
| Comparator Or Baseline | Hexafluoroacetone: k_ISC ~1.4 × 10⁷ s⁻¹ (literature comparison value) |
| Quantified Difference | Approximately 2× increase (~100% enhancement) |
| Conditions | Gas phase, room temperature (~23 °C), excitation at 313 nm and 290 nm |
Why This Matters
This 2× enhancement in ISC rate directly impacts triplet state population efficiency, which is critical for photochemical applications involving triplet sensitization, phosphorescence-based detection, or excited-state quenching by olefins.
- [1] Samant H.S., Yarwood A.J. Fluorescence of chloropentafluoroacetone. Canadian Journal of Chemistry, 1970, 48(16), 2611–2616. DOI:10.1139/v70-437. View Source
